![molecular formula C10H6ClF3N4S B2585008 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide CAS No. 321534-55-8](/img/structure/B2585008.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The presence of these elements in its structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its distinctive structure, which includes a fluorine atom and a pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Biotransformation of Pyridine Derivatives
Research involving 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide, particularly in the context of its pyridine component, includes the study of biotransformation by Burkholderia sp. MAK1. This bacterium can transform various pyridin-2-ols into dihydroxy products. The study focuses on the regioselective hydroxylation of 1-alkylpyridin-2-ols, revealing that small 1-alkyl substituents in pyridin-2-ols undergo specific hydroxylation, but do not lead to further pyridine ring opening reactions. This finding suggests a potential for selective chemical modifications in related compounds. Additionally, it was noted that 3-(trifluoromethyl)pyridin-2-ol was slowly converted into a new compound with a molecular mass 16 Da higher than the substrate, indicating a specific reaction involving the trifluoromethyl group.
Trifluoromethylation Processes
In the realm of chemical synthesis, trifluoromethylation processes are relevant. A scalable and operationally simple method for radical trifluoromethylation of various substrates, including arenes, heteroarenes, and alkenes, has been developed. This method utilizes trifluoroacetic anhydride and demonstrates the potential for creating a wide range of CF3-containing scaffolds. Such methodologies are particularly useful in drug discovery, where the trifluoromethyl group can contribute significantly to the pharmacokinetic properties of compounds. This research highlights the potential application of trifluoromethylation in the synthesis and functionalization of compounds like this compound.
Mechanism of Action
Target of Action
The primary target of the compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction can inhibit the growth of strains that are resistant to other fungicides .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the cytoskeleton of oomycetes . The downstream effects of this interaction include changes in the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The action of this compound leads to molecular and cellular effects such as changes in the structure of the cytoskeleton of oomycetes . This results in the inhibition of the growth of certain strains of oomycetes, affecting their motility, germination, growth, and sporulation .
Safety and Hazards
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is an increasingly important research topic .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4S/c11-7-1-6(10(12,13)14)3-16-9(7)18-4-5(2-17-18)8(15)19/h1-4H,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBNFQVSNAWYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)C(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2584930.png)
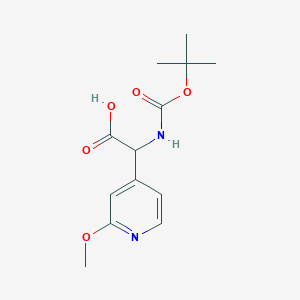
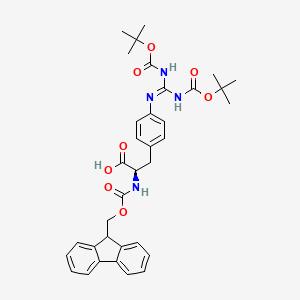
![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone](/img/structure/B2584933.png)
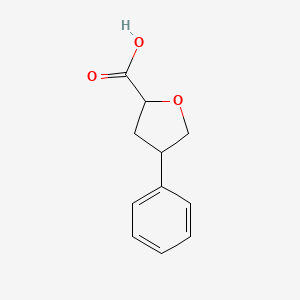
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide](/img/structure/B2584938.png)
![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)
![3-{2-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2584940.png)
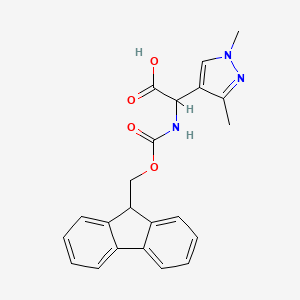
![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)
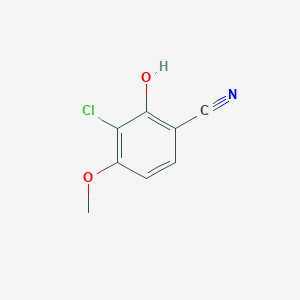
![Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate](/img/structure/B2584947.png)